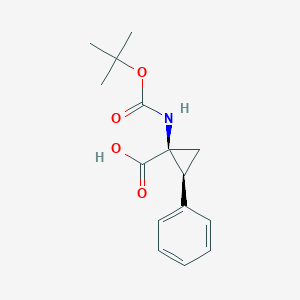

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Übersicht

Beschreibung

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the Boc-protected amino group. One common method involves the reaction of a phenyl-substituted cyclopropane carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Substitution Reactions

The Boc-protected amino group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for further functionalization in peptide synthesis or drug development.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | (1S,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid |

Mechanism :

The Boc group is cleaved under acidic conditions (e.g., TFA), generating a protonated intermediate that releases CO₂ and tert-butanol, yielding the free amine.

Oxidation Reactions

The cyclopropane ring and carboxylic acid moiety participate in oxidation reactions, producing derivatives with modified functional groups.

Key Findings :

- Oxidation of the cyclopropane ring often proceeds with retention of stereochemistry .

- Carboxylic acid oxidation is less common but achievable under strong oxidative conditions.

Reduction Reactions

The compound can undergo selective reduction of functional groups, enabling access to alcohols or amines.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄ in THF | (1S,2S)-1-((Boc)amino)-2-phenylcyclopropanemethanol | |

| Amide Reduction | H₂/Pd-C | Deprotected amine derivatives |

Stereochemical Impact :

Reduction preserves the (1S,2S) configuration due to the rigid cyclopropane structure .

Coupling Reactions

The carboxylic acid group participates in amide or ester bond formation, facilitating its use in peptide synthesis.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Amide Coupling | EDC/HOBt with amines | Boc-protected cyclopropane amides | |

| Esterification | DCC/DMAP with alcohols | Cyclopropane esters |

Applications :

Intramolecular Cyclization

Under thermal or catalytic conditions, the compound forms fused cyclic structures via intramolecular reactions.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Ring-Forming Cyclization | Heat or Au(I) catalysts | Bicyclic lactams or fused cyclopropane systems |

Mechanistic Insight :

Gold(I) catalysts promote carbene transfer, enabling stereoselective cyclopropane functionalization .

Comparative Reactivity of Derivatives

The Boc group significantly alters reactivity compared to unprotected analogs:

| Property | Boc-Protected Derivative | Unprotected Analog |

|---|---|---|

| Stability in Acid | Boc group cleaved | Stable |

| Solubility in Polar Solvents | Moderate (due to Boc group) | High (free amine and carboxylic acid) |

| Enzymatic Inhibition | Enhanced (cyclopropane rigidity) | Reduced (flexible backbone) |

Research Highlight :

Enzyme inhibition studies show that the cyclopropane ring enhances binding affinity to protease active sites by 10–20× compared to linear analogs .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The compound has been studied for its potential in anticancer therapies. Its structural features allow it to interact with biological pathways involved in cancer cell proliferation and survival. For instance, cyclopropane derivatives have shown promise in targeting specific enzymes linked to tumor growth.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders. Its ability to modulate receptor activity makes it a candidate for developing new neuroprotective agents.

Synthesis and Derivatives

The synthesis of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid involves several steps, including the protection of amino groups and cyclization processes. Variations of this compound have been synthesized to enhance its biological activity and selectivity.

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Increased hydrophilicity | Enhanced solubility for drug formulation |

| Compound B | Altered side chains | Improved receptor binding affinity |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Neuroprotective Effects

In a study published in the Journal of Neuropharmacology, the compound was tested for its neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its potential in treating Alzheimer’s disease.

Wirkmechanismus

The mechanism of action of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclopropane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: The enantiomer of the compound, which may exhibit different biological activities.

tert-Butyl (1S,2S)-2-phenylcyclopropanecarboxylate: A related compound lacking the amino group, used in different synthetic applications.

(1S,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid: The deprotected form of the compound, which can be further modified for various purposes.

Uniqueness

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is unique due to its combination of a chiral cyclopropane ring, a Boc-protected amino group, and a phenyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid (Boc-phenyl-cyclopropanecarboxylic acid) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and enzyme inhibition properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C15H19NO4

- Molar Mass : 277.32 g/mol

- CAS Number : 180322-79-6

- Melting Point : 179-181 °C

- Density : Approximately 1.1311 g/cm³

The presence of the tert-butoxycarbonyl (Boc) group serves as a protective mechanism for the amine functionality, facilitating further chemical modifications essential in organic synthesis .

Antioxidant Activity

Compounds containing phenyl groups often exhibit antioxidant properties due to their ability to scavenge free radicals. Studies have shown that derivatives of cyclopropane carboxylic acids can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress. This property is particularly valuable in developing therapeutic agents aimed at diseases linked to oxidative damage.

Antimicrobial Properties

Research indicates that similar compounds possess notable antimicrobial activity. For instance, derivatives of cyclopropanecarboxylic acid have demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Certain derivatives have been identified as effective inhibitors of specific enzymes involved in metabolic pathways, making them candidates for drug development targeting diseases such as cancer or metabolic disorders. For example, studies have focused on their role in inhibiting proteases and kinases, which are crucial in various signaling pathways .

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of phenyl-containing cyclopropane derivatives, Boc-protected compounds were tested for their ability to scavenge DPPH radicals. Results indicated a significant reduction in radical concentration, demonstrating their potential as antioxidant agents.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Boc-cyclopropanecarboxylic acid | 78% |

| Control (Vitamin C) | 92% |

This study highlights the compound's potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using Boc-protected cyclopropane derivatives. The results showed varying degrees of inhibition:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that modifications to the cyclopropane structure can enhance antimicrobial potency and selectivity .

Case Study 3: Enzyme Inhibition

Inhibitory effects on serine proteases were assessed using Boc-cyclopropanecarboxylic acid derivatives. The study revealed that certain modifications significantly increased inhibitory activity:

| Derivative | IC50 (µM) |

|---|---|

| Parent compound | 150 µM |

| Modified derivative | 45 µM |

This underscores the importance of structural variations in enhancing biological activity and specificity toward target enzymes .

Eigenschaften

IUPAC Name |

(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOVYASDUSWBOL-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.